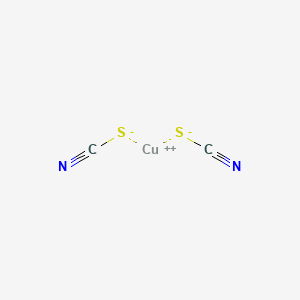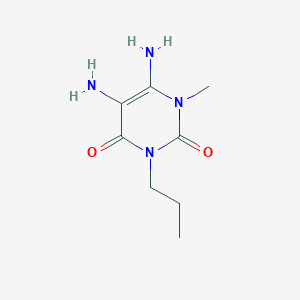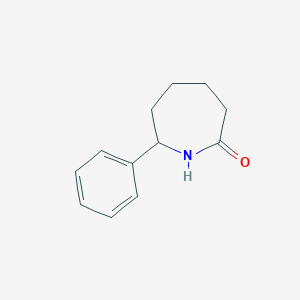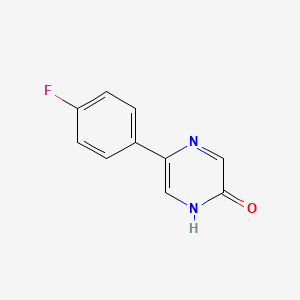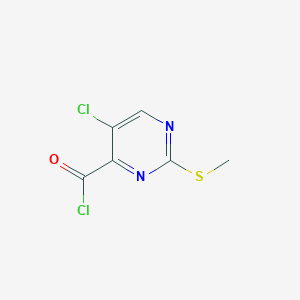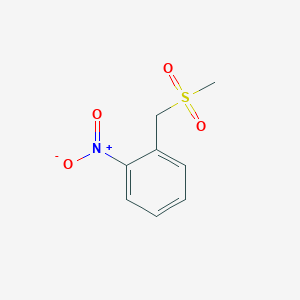![molecular formula C11H11F3N2O B8763447 1-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE](/img/structure/B8763447.png)
1-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE
Vue d'ensemble
Description
1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the reaction of 2-amino-4-(trifluoromethyl)benzonitrile with pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the production process. The final product is then purified using techniques such as crystallization or chromatography to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-[2-amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone can be compared with other similar compounds, such as:
2-Amino-4-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl and amino groups but lacks the pyrrolidinone ring.
4-Aminobenzotrifluoride: Contains the trifluoromethyl and amino groups but has a different overall structure.
Trifluoromethyl ethers: Similar in containing the trifluoromethyl group but differ in their chemical structure and properties.
Propriétés
Formule moléculaire |
C11H11F3N2O |
|---|---|
Poids moléculaire |
244.21 g/mol |
Nom IUPAC |
1-[2-amino-4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-3-4-9(8(15)6-7)16-5-1-2-10(16)17/h3-4,6H,1-2,5,15H2 |
Clé InChI |
XCZFWFQUQMFBKV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=C(C=C(C=C2)C(F)(F)F)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
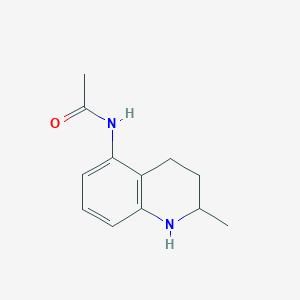


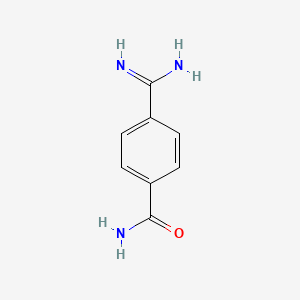


![N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B8763418.png)
